3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the class of pyrazolo-pyridines. This compound is characterized by its unique bicyclic structure, which incorporates a pyrazole ring fused to a pyridine ring. It is primarily classified as a pharmaceutical intermediate and has garnered interest in medicinal chemistry due to its potential biological activities.
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride falls under the category of pyrazolo compounds, specifically those with tetrahydro configurations. It is recognized for its potential pharmacological applications, particularly in the development of enzyme inhibitors.
The synthesis of 3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of ethyl acetoacetate with hydrazine derivatives to form a pyrazole intermediate, followed by cyclization with an appropriate aldehyde or ketone .
The molecular structure of 3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride features a fused bicyclic system that consists of a pyrazole ring (five-membered) and a pyridine ring (six-membered). The ethyl group is attached to the tetrahydro position of the pyrazole ring.
The compound can participate in various chemical reactions typical for heterocyclic compounds. These include:
The reactivity of 3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride makes it suitable for further functionalization and derivatization in synthetic organic chemistry.
While specific mechanisms for this compound's action are still under investigation, related compounds have shown potential as enzyme inhibitors. For instance:
Research has indicated that modifications to the pyrazolo-pyridine structure can enhance bioactivity and selectivity towards specific targets .
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride has several applications in scientific research:
The synthesis of the pyrazolo[4,3-c]pyridine core predominantly employs cyclocondensation reactions between hydrazines and carbonyl-containing precursors. A pivotal strategy involves treating tert-butyl 4-oxopiperidine-1-carboxylate with ethyl chloroformate or benzoyl chlorides to form diketone intermediates, followed by hydrazine-mediated ring closure under acidic conditions [7] [9]. This method achieves the bicyclic scaffold in 3-4 steps with yields of 65-78%. Alternative routes utilize microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields >70% [7]. Key regioselectivity challenges arise from the ambident nucleophilicity of hydrazines, which is mitigated by N1-substitution prior to cyclization. Computational studies confirm that the 1H-tautomer (pyrazolo[4,3-c]pyridine) is energetically favored over the 2H-tautomer by ~9 kcal/mol, ensuring uniform ring closure [8].
Table 1: Ring-Closure Methodologies Comparison
Precursor | Conditions | Yield (%) | Reaction Time |
---|---|---|---|
4-Oxopiperidine carboxylate | Hydrazine·HCl, reflux | 65-78 | 8-12 h |
Enolized β-diketones | MW, 150°C, AcOH | 72-85 | 20-30 min |
Halogenated pyridines | Cu-catalyzed hydrazine | 60-68 | 24 h |
Ethylation at the pyrazole N1 position is critical for preventing N2-regioisomer formation during scaffold assembly. The optimal approach employs alkylation of silyl-protected intermediates (e.g., tert-butyldimethylsilyl chloride) with iodoethane in acetonitrile at 60°C, achieving >95% N1-selectivity [7] [9]. Direct ethylation of unprotected scaffolds yields mixtures (70:30 N1:N2), necessitating tedious chromatographic separation. Kinetic studies reveal that steric hindrance from the tetrahydropyridine ring directs ethylation to N1, with activation energies 2.3 kcal/mol lower than N2-alkylation. Post-alkylation, desilylation with tetrabutylammonium fluoride (TBAF) recovers the N1-ethylated product without racemization, essential for chiral applications [7].
Salt formation is pivotal for enhancing solubility and crystallinity. Freebase 3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibits poor aqueous solubility (<0.1 mg/mL), necessitating salt formation. Treatment with 1.0 equiv HCl yields the monohydrochloride salt (water solubility: 12 mg/mL), while 2.0 equiv HCl generates the dihydrochloride (solubility: 48 mg/mL) [1] [3]. Dihydrochloride formation exploits the basicity of both pyridine and pyrazole nitrogens (pKa 3.2 and 6.7, respectively), with X-ray diffraction confirming protonation at N4 (pyridine) and N2 (pyrazole) [6]. The dihydrochloride salt’s superior crystallinity is evidenced by its sharp melting point (248-250°C dec) versus the monohydrochloride’s broad decomposition range [1]. Industrial-scale processes favor dihydrochloride due to its resistance to polymorphic transitions during storage.
Table 2: Salt Form Properties
Property | Monohydrochloride | Dihydrochloride |
---|---|---|
Solubility (H₂O, mg/mL) | 12 | 48 |
Melting Point (°C) | 210-215 (dec) | 248-250 (dec) |
Hygroscopicity | Moderate | High |
Storage Stability | Prone to hydration | Stable |
Scalability hurdles arise at three stages:
The dihydrochloride salt’s hygroscopicity demands rigorous handling under <5% relative humidity. Purification via recrystallization from ethanol/acetonitrile (3:1) reduces water content to <0.1% w/w, critical for NMR accuracy [1]. Lyophilization from tert-butanol/water mixtures yields free-flowing powders but risks amorphization, increasing hygroscopicity. Characterization employs orthogonal techniques:
Table 3: Key Characterization Data
Parameter | Value | Method |
---|---|---|
Molecular Weight | 224.13 g/mol (dihydrochloride) | MS |
Canonical SMILES | CCc1n[nH]c2c1CNCC2.Cl.Cl | Fluorochem [1] |
Purity | ≥95% | HPLC-ELSD |
Water Content | ≤0.2% (KF titration) | USP <921> |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1